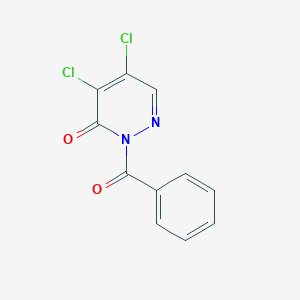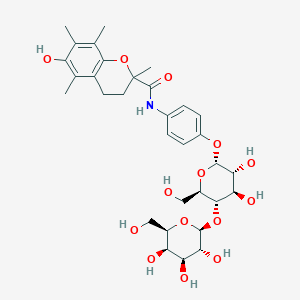
1,1,1-トリフルオロ-2-ヨードエタン
概要
説明
1,1,1-Trifluoro-2-iodoethane, also known as 2-iodo-1,1,1-trifluoroethane, is a chemical compound with the molecular formula C2H2F3I. It is a colorless liquid with a slight ammonia-like odor.
科学的研究の応用
1,1,1-Trifluoro-2-iodoethane has a wide range of applications in scientific research:
作用機序
Target of Action
1,1,1-Trifluoro-2-iodoethane, also known as 2,2,2-Trifluoroethyl iodide , is a versatile compound used in various chemical reactions. Its primary targets are the reactant molecules in the chemical reactions it participates in.
Mode of Action
The compound is known for its role in cross-coupling reactions with aryl and heteroaryl boronic acid esters . It introduces trifluoroethyl groups into a variety of aryl and heteroaryl moieties under mild conditions .
Biochemical Pathways
The specific biochemical pathways affected by 1,1,1-Trifluoro-2-iodoethane depend on the nature of the chemical reaction it is involved in. In the case of cross-coupling reactions, it facilitates the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Result of Action
The result of 1,1,1-Trifluoro-2-iodoethane’s action is the formation of new organic compounds through cross-coupling reactions . These reactions are crucial in organic synthesis, leading to the creation of various complex molecules.
Action Environment
The action of 1,1,1-Trifluoro-2-iodoethane is influenced by various environmental factors. For instance, the compound is sensitive to light , and its reactions are typically carried out under controlled conditions to prevent unwanted side reactions. The compound is also typically stored at low temperatures (2-8°C) to maintain its stability .
生化学分析
Biochemical Properties
1,1,1-Trifluoro-2-iodoethane plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The compound’s interactions with biomolecules are primarily mediated through its trifluoromethyl and iodine groups, which can form covalent bonds or engage in non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 1,1,1-Trifluoro-2-iodoethane on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, 1,1,1-Trifluoro-2-iodoethane has been found to affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 1,1,1-Trifluoro-2-iodoethane exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s trifluoromethyl group is particularly important in these interactions, as it can form strong bonds with active sites of enzymes, thereby modulating their activity. Additionally, 1,1,1-Trifluoro-2-iodoethane can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,1-Trifluoro-2-iodoethane can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,1,1-Trifluoro-2-iodoethane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1,1,1-Trifluoro-2-iodoethane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 1,1,1-Trifluoro-2-iodoethane can be toxic, leading to adverse effects such as enzyme inhibition and cellular damage .
Metabolic Pathways
1,1,1-Trifluoro-2-iodoethane is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s trifluoromethyl group plays a crucial role in these interactions, as it can form stable bonds with metabolic intermediates. This can lead to changes in the rates of metabolic reactions and the accumulation of specific metabolites .
Transport and Distribution
The transport and distribution of 1,1,1-Trifluoro-2-iodoethane within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 1,1,1-Trifluoro-2-iodoethane can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s biochemical activity and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of 1,1,1-Trifluoro-2-iodoethane is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 1,1,1-Trifluoro-2-iodoethane may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s interactions with specific proteins can affect its localization within the cell .
準備方法
1,1,1-Trifluoro-2-iodoethane can be synthesized through various methods. One common synthetic route involves the reaction of 1,1,1-trifluoroethane with iodine in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity . Industrial production methods often involve similar processes but on a larger scale, ensuring the compound is produced efficiently and cost-effectively .
化学反応の分析
1,1,1-Trifluoro-2-iodoethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions with aryl and heteroaryl boronic acid esters, introducing trifluoroethyl groups into various aromatic systems.
Addition Reactions: It can also participate in addition reactions with alkenes and alkynes, facilitated by visible-light-induced photocatalysis.
類似化合物との比較
1,1,1-Trifluoro-2-iodoethane can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-iodopropane: Similar in structure but with an additional carbon atom, leading to different reactivity and applications.
Trifluoroiodomethane: A simpler compound with one less carbon atom, used in different synthetic applications.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another trifluoroethyl compound with distinct reactivity due to the presence of a sulfonate group.
1,1,1-Trifluoro-2-iodoethane stands out due to its unique combination of trifluoroethyl and iodine functionalities, making it a versatile reagent in organic synthesis and industrial applications .
特性
IUPAC Name |
1,1,1-trifluoro-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F3I/c3-2(4,5)1-6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOUFQLNMRAACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188810 | |
| Record name | 1,1,1-Trifluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353-83-3 | |
| Record name | 1,1,1-Trifluoro-2-iodoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoro-2-iodoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trifluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoroiodoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRIFLUORO-2-IODOETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA0J38WE9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



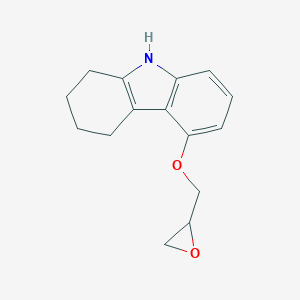
![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)



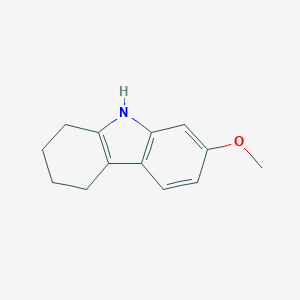
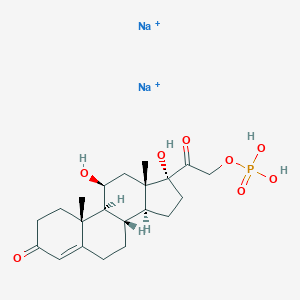


![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)
